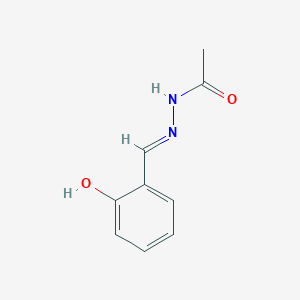![molecular formula C23H36NO4+ B11642645 1-[(4-Butoxy-3-methoxybenzoyloxy)methyl]-5-methyl-decahydroquinolizin-5-ium](/img/structure/B11642645.png)
1-[(4-Butoxy-3-methoxybenzoyloxy)methyl]-5-methyl-decahydroquinolizin-5-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Butoxy-3-methoxybenzoyloxy)methyl]-5-methyl-decahydroquinolizin-5-ium is a complex organic compound with a unique structure that includes a quinolizinium core, a butoxy group, and a methoxybenzoyloxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Butoxy-3-methoxybenzoyloxy)methyl]-5-methyl-decahydroquinolizin-5-ium typically involves multiple steps, including the formation of the quinolizinium core, the introduction of the butoxy group, and the attachment of the methoxybenzoyloxy moiety. Common synthetic routes may involve:
Formation of the Quinolizinium Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Butoxy Group: This step may involve nucleophilic substitution reactions where a butoxy group is introduced to the core structure.
Attachment of the Methoxybenzoyloxy Moiety: This can be done through esterification reactions, where the methoxybenzoyloxy group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
Scaling Up Reaction Conditions: Ensuring that the reactions can be carried out efficiently on a larger scale.
Purification Processes: Implementing methods such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
1-[(4-Butoxy-3-methoxybenzoyloxy)methyl]-5-methyl-decahydroquinolizin-5-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinolizinium core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizinium derivatives, while substitution reactions can introduce various functional groups to the compound.
科学研究应用
1-[(4-Butoxy-3-methoxybenzoyloxy)methyl]-5-methyl-decahydroquinolizin-5-ium has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in studying biological pathways.
Medicine: Research may explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-[(4-Butoxy-3-methoxybenzoyloxy)methyl]-5-methyl-decahydroquinolizin-5-ium involves its interaction with specific molecular targets and pathways. The quinolizinium core may interact with biological molecules, influencing various biochemical pathways. The butoxy and methoxybenzoyloxy groups may also play roles in modulating the compound’s activity and specificity.
相似化合物的比较
Similar Compounds
Quinolizinium Derivatives: Compounds with similar quinolizinium cores but different substituents.
Butoxy-Substituted Compounds: Compounds with butoxy groups attached to different core structures.
Methoxybenzoyloxy Derivatives: Compounds with methoxybenzoyloxy groups attached to various core structures.
Uniqueness
1-[(4-Butoxy-3-methoxybenzoyloxy)methyl]-5-methyl-decahydroquinolizin-5-ium is unique due to its specific combination of functional groups and core structure. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C23H36NO4+ |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
[(1R)-5-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium-1-yl]methyl 4-butoxy-3-methoxybenzoate |
InChI |
InChI=1S/C23H36NO4/c1-4-5-15-27-21-12-11-18(16-22(21)26-3)23(25)28-17-19-9-8-14-24(2)13-7-6-10-20(19)24/h11-12,16,19-20H,4-10,13-15,17H2,1-3H3/q+1/t19-,20?,24?/m0/s1 |
InChI 键 |
KZUFRLKJCLWSAW-HDJSMCDHSA-N |
手性 SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)OC[C@@H]2CCC[N+]3(C2CCCC3)C)OC |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)OCC2CCC[N+]3(C2CCCC3)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B11642581.png)
![(2E)-5-(4-bromobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11642587.png)
![N-[(2Z,5Z)-5-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11642595.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B11642603.png)
![N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11642605.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-tert-butylbenzamide](/img/structure/B11642608.png)
![N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11642613.png)
![2-{[5-(1,3-benzothiazol-2-yl)-4-(2-chlorophenyl)-3-cyano-6-phenyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11642614.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642619.png)
![1,3-Diethyl 2-{[(adamantan-1-YL)amino]methylidene}propanedioate](/img/structure/B11642627.png)
![methyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11642628.png)
![(6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642636.png)

![2-fluoro-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11642641.png)
